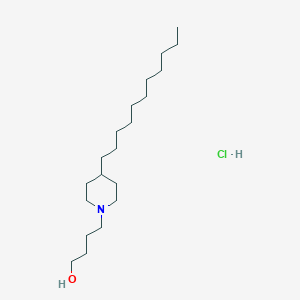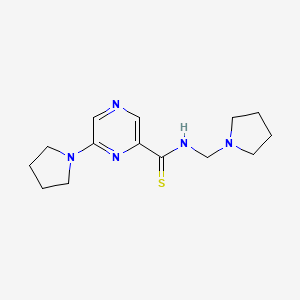
Pyrazinecarbothioamide, 6-(1-pyrrolidinyl)-N-(1-pyrrolidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinecarbothioamide, 6-(1-pyrrolidinyl)-N-(1-pyrrolidinylmethyl)- is a complex organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a pyrazine ring substituted with a carbothioamide group and two pyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarbothioamide, 6-(1-pyrrolidinyl)-N-(1-pyrrolidinylmethyl)- typically involves multi-step organic reactions. One common method includes the reaction of pyrazinecarboxylic acid with thionyl chloride to form pyrazinecarbothioyl chloride. This intermediate is then reacted with pyrrolidine and formaldehyde under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Pyrazinecarbothioamide, 6-(1-pyrrolidinyl)-N-(1-pyrrolidinylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidinyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinecarboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrazine compounds.
Scientific Research Applications
Chemistry
In chemistry, Pyrazinecarbothioamide, 6-(1-pyrrolidinyl)-N-(1-pyrrolidinylmethyl)- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, although further research is needed to fully understand its biological activity.
Medicine
In medicine, Pyrazinecarbothioamide, 6-(1-pyrrolidinyl)-N-(1-pyrrolidinylmethyl)- is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of Pyrazinecarbothioamide, 6-(1-pyrrolidinyl)-N-(1-pyrrolidinylmethyl)- involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins.
Comparison with Similar Compounds
Similar Compounds
Pyrazinecarboxylic acid: A simpler derivative of pyrazine with a carboxylic acid group.
6-(1-Pyrrolidinyl)pyridine-3-carboxaldehyde: Another pyrrolidinyl-substituted pyrazine compound with different functional groups.
Trifluoromethylpyridines: Compounds with similar structural motifs used in agrochemicals and pharmaceuticals.
Uniqueness
What sets Pyrazinecarbothioamide, 6-(1-pyrrolidinyl)-N-(1-pyrrolidinylmethyl)- apart from similar compounds is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its dual pyrrolidinyl substitution provides distinct steric and electronic properties, making it a versatile compound for various applications.
Properties
CAS No. |
61689-70-1 |
|---|---|
Molecular Formula |
C14H21N5S |
Molecular Weight |
291.42 g/mol |
IUPAC Name |
6-pyrrolidin-1-yl-N-(pyrrolidin-1-ylmethyl)pyrazine-2-carbothioamide |
InChI |
InChI=1S/C14H21N5S/c20-14(16-11-18-5-1-2-6-18)12-9-15-10-13(17-12)19-7-3-4-8-19/h9-10H,1-8,11H2,(H,16,20) |
InChI Key |
WQKFYBHQHKHQNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CNC(=S)C2=CN=CC(=N2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


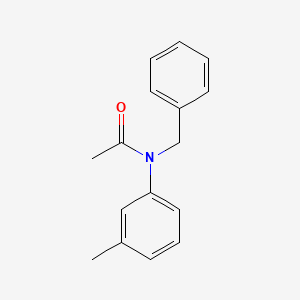
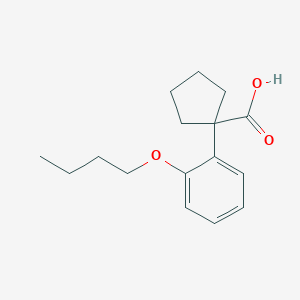
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}ethyl)-1H-imidazole](/img/structure/B14570148.png)
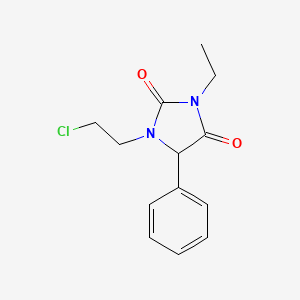
![2-[2-(2-Chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14570159.png)
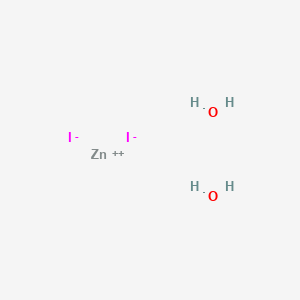
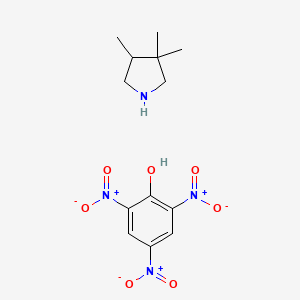
![2-[(Methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14570178.png)

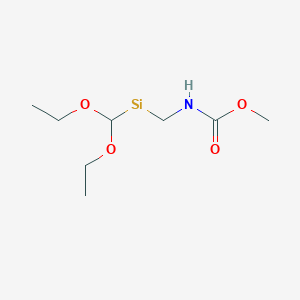
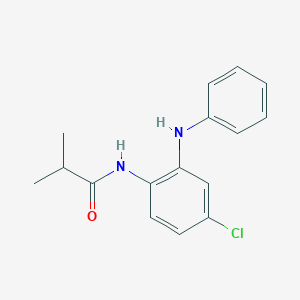
![(5R)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one](/img/structure/B14570193.png)
![4-Methyl-1-[(2-methylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14570212.png)
